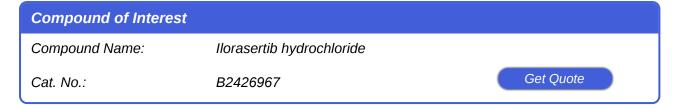


Ilorasertib Hydrochloride: In Vitro Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ilorasertib hydrochloride (also known as ABT-348) is a potent, orally active, and ATP-competitive multitargeted kinase inhibitor.[1] It demonstrates significant inhibitory activity against Aurora kinases, particularly Aurora B and C, as well as Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Src family kinases.[2][3] This dual inhibition of pathways involved in cell division and angiogenesis makes Ilorasertib a compound of interest in oncology research, particularly for hematological malignancies like acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).[1][2] Preclinical studies have shown that Ilorasertib inhibits the phosphorylation of histone H3, a downstream target of Aurora B, leading to the induction of polyploidy and subsequent inhibition of cell proliferation in various cancer cell lines.[4][5]

These application notes provide detailed protocols for key in vitro assays to characterize the activity of **llorasertib hydrochloride**.

Mechanism of Action: Dual Inhibition of Mitosis and Angiogenesis

Ilorasertib exerts its anti-tumor effects by targeting two critical pathways in cancer progression: cell cycle regulation and angiogenesis. As an inhibitor of Aurora kinases, it disrupts the proper

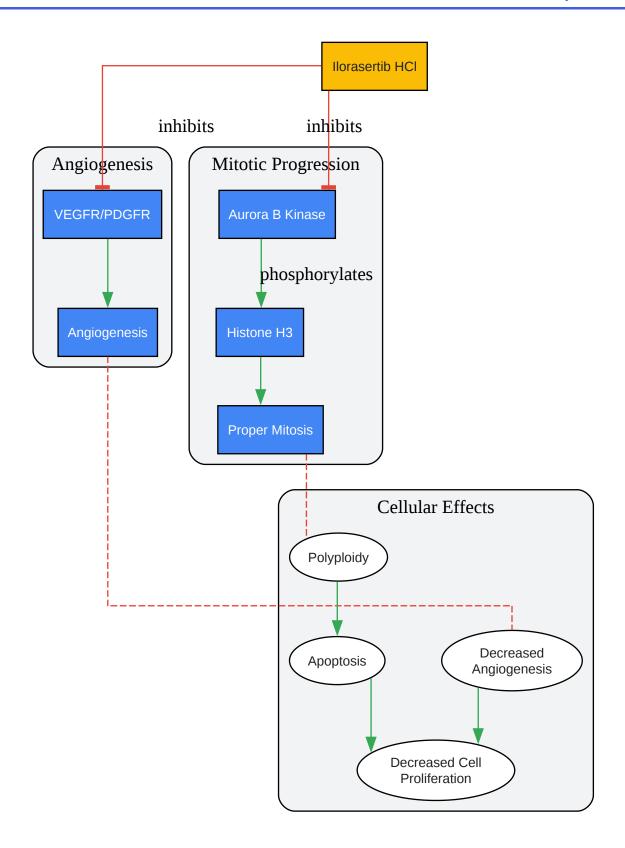


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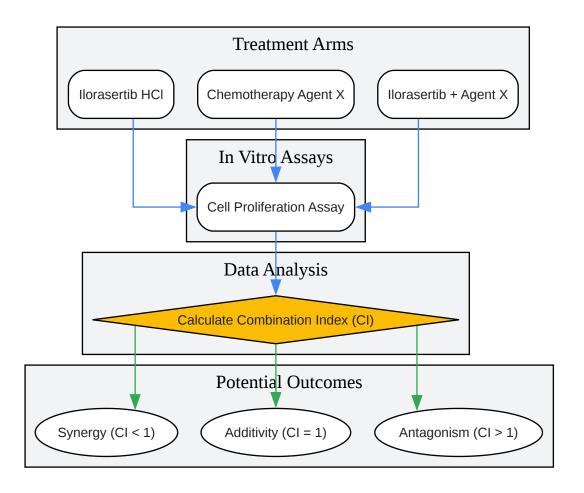
formation of the mitotic spindle and chromosome segregation, leading to endoreduplication and polyploidy.[6] By inhibiting VEGFR and PDGFR, it blocks the signaling required for the formation of new blood vessels that supply tumors with essential nutrients.[2]











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